molecular formula C10H14BrN3 B3032258 5-Bromo-3-(piperidin-1-yl)pyridin-2-amine CAS No. 1335058-51-9

5-Bromo-3-(piperidin-1-yl)pyridin-2-amine

Cat. No.: B3032258
CAS No.: 1335058-51-9
M. Wt: 256.14
InChI Key: BCKOGRQJSVDDAK-UHFFFAOYSA-N
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Description

5-Bromo-3-(piperidin-1-yl)pyridin-2-amine: is an organic compound with the molecular formula C10H14BrN3 It is a derivative of pyridine, substituted with a bromine atom at the 5-position and a piperidinyl group at the 3-position

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 5-Bromo-3-(piperidin-1-yl)pyridin-2-amine typically involves the bromination of 3-(piperidin-1-yl)pyridine. The reaction is carried out using bromine or a brominating agent such as N-bromosuccinimide (NBS) in an appropriate solvent like dichloromethane or acetonitrile. The reaction conditions often require controlled temperatures and may involve the use of a catalyst to enhance the reaction rate.

Industrial Production Methods: Industrial production of this compound may involve large-scale bromination processes with stringent control over reaction parameters to ensure high yield and purity. The use of continuous flow reactors and automated systems can optimize the production process, reducing the risk of side reactions and improving safety.

Chemical Reactions Analysis

Types of Reactions:

    Substitution Reactions: 5-Bromo-3-(piperidin-1-yl)pyridin-2-amine can undergo nucleophilic substitution reactions where the bromine atom is replaced by other nucleophiles such as amines, thiols, or alkoxides.

    Oxidation and Reduction: The compound can participate in oxidation reactions, potentially forming N-oxides, and reduction reactions, which may involve the reduction of the pyridine ring or the piperidinyl group.

    Coupling Reactions: It can be used in Suzuki-Miyaura coupling reactions with boronic acids to form biaryl compounds.

Common Reagents and Conditions:

    Nucleophilic Substitution: Reagents like sodium azide, potassium thiolate, or alkoxide in polar aprotic solvents.

    Oxidation: Oxidizing agents such as hydrogen peroxide or m-chloroperbenzoic acid (m-CPBA).

    Reduction: Reducing agents like lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4).

    Coupling Reactions: Palladium catalysts and bases like potassium carbonate (K2CO3) in solvents such as tetrahydrofuran (THF) or dimethylformamide (DMF).

Major Products:

    Nucleophilic Substitution: Formation of substituted pyridines.

    Oxidation: Formation of pyridine N-oxides.

    Reduction: Formation of reduced pyridine derivatives.

    Coupling Reactions: Formation of biaryl compounds.

Scientific Research Applications

Pharmacological Research

5-Bromo-3-(piperidin-1-yl)pyridin-2-amine is being investigated for its potential as a pharmacophore in drug discovery, particularly targeting neurological disorders and cancer. Its primary biological target is the serine/threonine-protein kinase B-Raf, which plays a crucial role in the MAPK/ERK signaling pathway. This interaction can lead to significant changes in cell growth and proliferation, making it a candidate for anticancer therapies.

Biological Probes

The compound serves as a probe in biological studies to understand the interactions of pyridine derivatives with various biological targets. Its ability to inhibit specific cytochrome P450 enzymes (notably CYP1A2) while sparing others (CYP2C19, CYP2C9, CYP2D6, CYP3A4) is critical for assessing its pharmacokinetic properties and potential drug-drug interactions.

Material Science

In material science, this compound is utilized in developing advanced materials, including polymers and nanomaterials, due to its unique structural properties. The compound's ability to act as a ligand in coordination chemistry also opens avenues for creating coordination complexes with transition metals .

Case Study 1: Cancer Cell Line Studies

In vitro studies have shown that this compound exhibits moderate efficacy against various cancer cell lines, with an IC50 value of approximately 92.4 µM across eleven different cancer types. This suggests its potential as an anticancer agent.

Case Study 2: Structural Modifications

Research into structural modifications has indicated that introducing different functional groups can enhance biological activity. For example, derivatives with additional bromine substitutions or alterations in the piperidine structure have demonstrated improved cytotoxicity against tumor cells .

Comparison with Similar Compounds

  • 5-Bromo-2-(piperidin-1-yl)pyridine
  • 3-(Piperidin-1-yl)pyridine
  • 5-Bromo-3-(morpholin-4-yl)pyridin-2-amine

Comparison:

  • 5-Bromo-2-(piperidin-1-yl)pyridine: Similar structure but with the bromine atom at the 2-position, which may alter its reactivity and binding properties.
  • 3-(Piperidin-1-yl)pyridine: Lacks the bromine atom, resulting in different chemical reactivity and potentially different biological activity.
  • 5-Bromo-3-(morpholin-4-yl)pyridin-2-amine: Contains a morpholine ring instead of a piperidine ring, which can influence its solubility, stability, and interaction with biological targets.

The unique combination of the bromine atom and the piperidinyl group in 5-Bromo-3-(piperidin-1-yl)pyridin-2-amine provides it with distinct chemical and biological properties, making it a valuable compound for various applications.

Biological Activity

5-Bromo-3-(piperidin-1-yl)pyridin-2-amine is a compound of significant interest in medicinal chemistry due to its potential biological activities, particularly in cancer research. This article explores its biological activity, mechanisms of action, and relevant research findings.

Chemical Structure and Properties

This compound has the molecular formula C_{11}H_{13}BrN_{4} and a molecular weight of 256.14 g/mol. The compound features a bromine atom at the 5-position of the pyridine ring and a piperidine moiety at the 3-position, which influences its biological interactions and pharmacological properties.

The primary biological target of this compound is the serine/threonine-protein kinase B-raf . This kinase is a crucial component of the MAPK/ERK signaling pathway, which regulates various cellular processes, including growth and proliferation.

Interaction with B-Raf Kinase

The interaction with B-Raf can lead to significant downstream effects on cell signaling pathways. Specifically, it has been shown to alter the MAPK/ERK pathway, which is often dysregulated in various cancers. This modulation can potentially inhibit tumor growth and promote apoptosis in cancer cells .

Biological Activity and Research Findings

Research has demonstrated that this compound exhibits various biological activities:

  • Anticancer Activity :
    • In vitro studies indicate that this compound can inhibit specific cancer cell lines by affecting the MAPK/ERK pathway. For instance, it has shown cytotoxic effects against human cervical (HeLa) and colon adenocarcinoma (Caco-2) cells .
    • A structure–activity relationship study revealed that modifications to the piperidine group could enhance anticancer efficacy, indicating that structural variations significantly impact biological outcomes .
  • Cytochrome P450 Inhibition :
    • The compound selectively inhibits cytochrome P450 enzyme CYP1A2 while showing no effect on other isoforms like CYP2C19 and CYP3A4. This selectivity is crucial for understanding its pharmacokinetic profile and potential drug-drug interactions .

Case Studies

Several studies have highlighted the potential of this compound in therapeutic applications:

Case Study 1: Cancer Cell Line Studies

In a study examining the effects on various cancer cell lines, this compound demonstrated an IC50 value of approximately 92.4 µM against a panel of eleven different cancer types, suggesting moderate efficacy as an anticancer agent .

Case Study 2: Structural Modifications

Research into structural modifications of similar compounds has indicated that introducing different functional groups can enhance biological activity. For instance, derivatives with additional bromine substitutions or alterations in the piperidine structure showed improved cytotoxicity against tumor cells .

Comparative Analysis

Compound NameStructural FeaturesUnique Aspects
5-Bromo-N-(piperidin-1-yl)pyridin-2-amineBromine at 5-positionTargets B-Raf kinase
3-(Piperidin-1-yl)pyridineNo bromine substitutionDifferent reactivity
5-Bromo-N-(morpholin-4-yl)pyridin-2-aminesMorpholine instead of piperidineVarying solubility properties

This table illustrates how structural variations influence biological activity and highlights the importance of specific functional groups in drug design.

Properties

IUPAC Name

5-bromo-3-piperidin-1-ylpyridin-2-amine
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H14BrN3/c11-8-6-9(10(12)13-7-8)14-4-2-1-3-5-14/h6-7H,1-5H2,(H2,12,13)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

BCKOGRQJSVDDAK-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CCN(CC1)C2=C(N=CC(=C2)Br)N
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H14BrN3
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID401266170
Record name 2-Pyridinamine, 5-bromo-3-(1-piperidinyl)-
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID401266170
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

256.14 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

1335058-51-9
Record name 2-Pyridinamine, 5-bromo-3-(1-piperidinyl)-
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=1335058-51-9
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name 2-Pyridinamine, 5-bromo-3-(1-piperidinyl)-
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID401266170
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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